Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate
Overview
Description
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is an organic compound with the molecular formula C11H16F3NO5 It is a derivative of malonic acid, featuring an acetamido group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate typically involves the following steps:
Starting Materials: Diethyl malonate, acetamide, and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: Diethyl malonate is first reacted with acetamide to form diethyl 2-acetamidomalonate. This intermediate is then treated with 2,2,2-trifluoroethyl bromide under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Catalysts such as piperidine or pyridine.
Major Products
Hydrolysis: this compound can be hydrolyzed to form 2-acetamido-2-(2,2,2-trifluoroethyl)malonic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Condensation: Condensation reactions can produce β-keto esters or other complex structures.
Scientific Research Applications
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetamido group can engage in hydrogen bonding and other interactions, while the trifluoroethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound. These properties make it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the acetamido and trifluoroethyl groups.
Diethyl 2-acetamidomalonate: Lacks the trifluoroethyl group but contains the acetamido group.
Diethyl 2-(2,2,2-trifluoroethyl)malonate: Contains the trifluoroethyl group but lacks the acetamido group.
Uniqueness
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is unique due to the combination of the acetamido and trifluoroethyl groups, which confer distinct chemical properties. The trifluoroethyl group enhances the compound’s stability and reactivity, while the acetamido group provides additional sites for chemical modification and interaction.
Properties
IUPAC Name |
diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBHHXHXMSJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556362 | |
Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-64-5 | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-(2,2,2-trifluoroethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120097-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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